2-azido-N-(2-furylmethyl)acetamide
Overview
Description
2-azido-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azido compounds are generally known for their wide variety of applications in biochemical research, often serving as synthetic intermediates in the formation of various biologically important heterocyclic compounds .
Mode of Action
Α-azido ketones, a class of compounds to which 2-azido-n-(2-furylmethyl)acetamide belongs, are known to react with terminal alkynes to afford 1,2,3-triazoles through a copper (i) catalyzed alkyne-azide 1,3-cycloaddition reaction . This reaction is commonly referred to as the CuAAC or Sharpless-Meldal reaction .
Biochemical Pathways
The resulting 1,2,3-triazoles from the reaction of α-azido ketones with terminal alkynes have been found to display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-hiv, antitumor activities and agrochemical applications .
Result of Action
It is known that the 1,2,3-triazoles resulting from the reaction of α-azido ketones with terminal alkynes have high chemical stability, strong dipole moment, and an aromatic character with good hydrogen bond accepting ability . These properties could potentially influence the molecular and cellular effects of the compound’s action.
Action Environment
The stability of the resulting 1,2,3-triazoles suggests that they may be resistant to various environmental factors .
Biochemical Analysis
Biochemical Properties
2-Azido-N-(2-furylmethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. This interaction is significant for the synthesis of biologically important heterocyclic compounds, such as triazoles, which exhibit valuable pharmaceutical properties . The nature of these interactions involves the formation of stable triazole rings, which are known for their chemical stability and biological activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives formed from this compound have shown anti-proliferative activities against human cancer cell lines . These effects are mediated through the inhibition of specific signaling pathways, such as the TGF-β-induced transcriptional activation of ALK signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound’s involvement in click chemistry reactions results in the formation of triazole rings, which can inhibit or activate specific enzymes . Additionally, these interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-proliferative activity against cancer cells . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. For example, the compound undergoes click chemistry reactions to form triazole derivatives, which are further metabolized by cellular enzymes . These metabolic pathways influence the compound’s overall biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for the compound’s interaction with its target biomolecules and the subsequent biological effects.
Properties
IUPAC Name |
2-azido-N-(furan-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEYUMBTNKDANK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.